molecular formula C24H18ClN3O4 B430030 [2-(4-chlorophenyl)-5,7-dimethyl-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate CAS No. 314039-49-1

[2-(4-chlorophenyl)-5,7-dimethyl-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate

Cat. No.: B430030
CAS No.: 314039-49-1
M. Wt: 447.9g/mol
InChI Key: GMUDQDFJIBFJAM-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chlorophenyl group, a dimethyl group, and an acetate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate typically involves multi-step reactions. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include heating under reflux with a base such as sodium methoxide in butanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and multi-component reactions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities .

Scientific Research Applications

5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may act as a tyrosine kinase inhibitor, blocking the signaling pathways that promote cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidin-6-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its chlorophenyl and acetate groups, in particular, contribute to its potential as a versatile compound in various research and industrial applications .

Properties

CAS No.

314039-49-1

Molecular Formula

C24H18ClN3O4

Molecular Weight

447.9g/mol

IUPAC Name

[2-(4-chlorophenyl)-5,7-dimethyl-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] acetate

InChI

InChI=1S/C24H18ClN3O4/c1-12(29)32-21-16-7-5-4-6-15(16)20-18(21)17(13-8-10-14(25)11-9-13)19-22(26-20)27(2)24(31)28(3)23(19)30/h4-11,17H,1-3H3

InChI Key

GMUDQDFJIBFJAM-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C2C(C3=C(N=C2C4=CC=CC=C41)N(C(=O)N(C3=O)C)C)C5=CC=C(C=C5)Cl

Canonical SMILES

CC(=O)OC1=C2C(C3=C(N=C2C4=CC=CC=C41)N(C(=O)N(C3=O)C)C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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